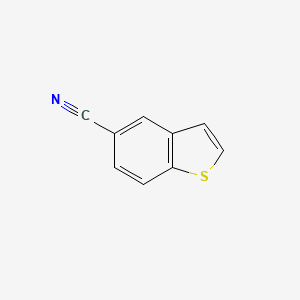

1-Benzothiophène-5-carbonitrile

Vue d'ensemble

Description

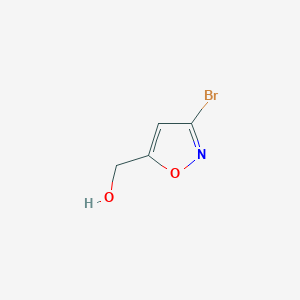

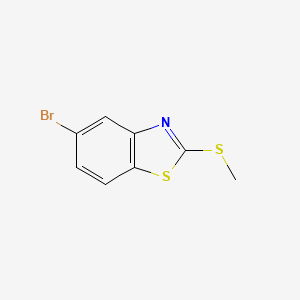

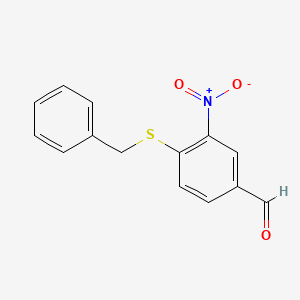

1-Benzothiophene-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbonitrile group attached to the fifth position of the benzothiophene ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. For instance, the synthesis of benzo[b]thiophen-3-ylacetonitriles involves the reaction of nitrobenzene derivatives with benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding good yields of the desired products . Another approach for synthesizing benzothiophene derivatives is demonstrated by the facile synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starting with p-phenylenediamine, triethyl orthoalkylates, and hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be elucidated using spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the structure of a methyl derivative of a benzothiophene compound was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined by X-ray crystallographic studies, which revealed an intramolecular hydrogen bond and a herringbone arrangement in the crystal packing .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. The synthetic potential of these compounds is highlighted by their ability to react with active-hydrogen containing compounds to synthesize new heterocyclic compounds, as demonstrated by the reactions of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide . Additionally, the regioselective synthesis of C3 alkylated and arylated benzothiophenes showcases the functionalization of carbon-hydrogen bonds at specific positions on the benzothiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be studied using techniques like cyclic voltammetry (CV) and UV-vis spectra. For example, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include benzothiophene homologues, were elucidated using these methods . The crystal structure of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile revealed that the benzothiophene ring is planar and the molecule forms chains and dimers through hydrogen bonding in the crystal .

Applications De Recherche Scientifique

Semi-conducteurs organiques

1-Benzothiophène-5-carbonitrile: est utilisé dans le développement de semi-conducteurs organiques. Grâce à son noyau thiophène stable, il peut être incorporé dans des matériaux qui présentent des propriétés semi-conductrices. Ces matériaux sont essentiels pour le progrès des transistors organiques à effet de champ (OFET) et des diodes électroluminescentes organiques (OLED) .

Inhibiteurs de corrosion

En chimie industrielle, les dérivés du thiophène comme le This compound sont connus pour agir comme inhibiteurs de corrosion. Ils contribuent à protéger les métaux et les alliages des processus corrosifs, ce qui est crucial pour prolonger la durée de vie des machines et des infrastructures industrielles .

Recherche pharmacologique

Les dérivés du thiophène présentent une gamme de propriétés pharmacologiques, le This compound peut être étudié pour ses propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses potentielles, contribuant au développement de nouveaux agents thérapeutiques .

Science des matériaux

En science des matériaux, le This compound peut être un élément clé dans la synthèse de matériaux avancés présentant des propriétés mécaniques, électriques ou thermiques spécifiques. Son incorporation dans les polymères ou les composites peut conduire à la création de nouveaux matériaux aux caractéristiques souhaitées .

Synthèse chimique

Ce composé joue un rôle important dans la synthèse chimique en tant que bloc de construction pour la création de molécules complexes. Sa réactivité permet diverses fonctionnalisations, ce qui peut conduire à la formation de divers composés organiques avec des applications potentielles dans différentes industries chimiques .

Chimie analytique

This compound: peut être utilisé comme étalon ou réactif en chimie analytique pour identifier ou quantifier des substances. Sa structure et ses propriétés bien définies le rendent adapté à l'utilisation dans les techniques de chromatographie et de spectroscopie .

Études d'activité biologique

Le cycle thiophène dans le This compound est un motif courant dans les composés biologiquement actifs. Les chercheurs peuvent explorer ses interactions avec les cibles biologiques, ce qui peut conduire à la découverte de nouveaux médicaments ou de molécules bioactives .

Matériaux fonctionnels avancés

Grâce à sa structure unique, le This compound peut contribuer au développement de matériaux fonctionnels avancés. Ces matériaux pourraient avoir des applications dans l'électronique, la photonique ou comme capteurs, où l'unité thiophène confère des propriétés électroniques spécifiques .

Mécanisme D'action

Target of Action

1-Benzothiophene-5-carbonitrile is a benzothiophene derivative . Benzothiophene derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antitumor, antifungal, hormonal modulation, and antioxidant effects . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring . .

Mode of Action

Benzothiophene derivatives are known to interact with their targets primarily through functionalization at positions 2 and 3 of the thiophene ring . This interaction can lead to various changes in the target, contributing to the compound’s biological activity.

Biochemical Pathways

Benzothiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .

Analyse Biochimique

Biochemical Properties

1-Benzothiophene-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-Benzothiophene-5-carbonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1-Benzothiophene-5-carbonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Benzothiophene-5-carbonitrile can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, 1-Benzothiophene-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to bind to certain transcription factors, altering their ability to regulate gene expression . Moreover, 1-Benzothiophene-5-carbonitrile can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzothiophene-5-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Benzothiophene-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to 1-Benzothiophene-5-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 1-Benzothiophene-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

1-Benzothiophene-5-carbonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, 1-Benzothiophene-5-carbonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components.

Propriétés

IUPAC Name |

1-benzothiophene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUOWGTGHKFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383676 | |

| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2060-63-1 | |

| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)